molecular formula C8H7BrF3N B1437622 4-bromo-N-(2,2,2-trifluoroethyl)aniline CAS No. 50885-29-5

4-bromo-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B1437622
CAS No.: 50885-29-5
M. Wt: 254.05 g/mol
InChI Key: JHMCLUDNRSGKDA-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C₈H₇BrF₃N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2,2,2-trifluoroethyl group, and a bromine atom is attached to the benzene ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl and bromo substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-bromoaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a catalyst such as iron porphyrin, which facilitates the N-trifluoroethylation process. The reaction conditions often include an aqueous solution and a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized aniline compounds.

Scientific Research Applications

4-bromo-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(trifluoromethyl)aniline
  • 4-bromo-3-(trifluoromethyl)aniline
  • 4-bromo-N,N-bis(2,2,2-trifluoroethyl)aniline

Uniqueness

4-bromo-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCLUDNRSGKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50885-29-5
Record name 4-bromo-N-(2,2,2-trifluoroethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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